Benzyl (1-formylcyclopropyl)carbamate
Overview
Description
“Benzyl (1-formylcyclopropyl)carbamate” is a compound that can be viewed as the ester of carbamic acid and benzyl alcohol . It contains a total of 30 bonds, including 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 aldehyde (aliphatic) .
Molecular Structure Analysis
The molecular structure of “this compound” contains 29 atoms, including 13 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The compound has a total of 30 bonds, including 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 aldehyde (aliphatic) .Scientific Research Applications
Stereospecific Nickel-Catalyzed Cross-Coupling
Benzyl carbamates, including Benzyl (1-formylcyclopropyl)carbamate, are used in stereospecific coupling with aryl- and heteroarylboronic esters. This process, conducted with nickel catalysis, can control the absolute stereochemistry at the electrophilic carbon with selective inversion or retention. This technique is significant in the synthesis of complex molecules with precise stereochemical control (Harris et al., 2013).
Gold-Catalyzed Intramolecular Hydroamination
Gold(I) catalysts are employed for the intramolecular hydroamination of N-allenyl carbamates like this compound. This process is effective for forming piperidine derivatives and can also undergo hydroalkoxylation and hydroarylation to form oxygen heterocycles and 4-vinyl tetrahydrocarbazoles (Zhang et al., 2006).
Mechanochemical Synthesis of Carbamates
This compound can be synthesized mechanochemically using 1,1′-Carbonyldiimidazole (CDI) as an eco-friendly acylation agent. This method enhances the reactivity of both alcohol and carbamoyl-imidazole intermediate, offering a sustainable approach for carbamate synthesis (Lanzillotto et al., 2015).
Vibrational and Electronic Properties
Studies on Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate, a derivative, have focused on its vibrational and electronic properties using FT-IR, FT-Raman, and UV–Visible spectroscopy. These studies are crucial for understanding the molecule's physical and chemical properties, which can be applied in various scientific fields (Rao et al., 2016).
Cholinesterase Inhibition
Carbamates such as this compound derivatives have been studied for their potential in inhibiting cholinesterases, which has implications in treating diseases like Alzheimer’s. These studies explore the inhibitory effects and cytotoxicity of various carbamate derivatives (Pizova et al., 2017).
Synthesis of Organic Single Crystals
Benzyl carbamate has been studied for the growth of organic single crystals using solution and vertical Bridgman techniques. Such studies contribute to the understanding and development of materials for various technological applications (Solanki et al., 2015).
Properties
IUPAC Name |
benzyl N-(1-formylcyclopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLUEONQFAZVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251800 | |
Record name | Phenylmethyl N-(1-formylcyclopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103500-23-8 | |
Record name | Phenylmethyl N-(1-formylcyclopropyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103500-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl N-(1-formylcyclopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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